molecular formula C23H23N7O2 B2738274 (4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(m-tolyl)methanone CAS No. 920374-14-7

(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(m-tolyl)methanone

Cat. No.: B2738274
CAS No.: 920374-14-7
M. Wt: 429.484
InChI Key: CBAGFGWDJIZOCW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The compound is a useful research compound with a molecular formula of C23H23N7O2 and a molecular weight of 429.484. The compound has been used in the synthesis of heterocyclic compounds, both through condensation reactions, and as precursors of nitrilimines, which can undergo cycloaddition with dipolarophiles .


Molecular Structure Analysis

The compound shares a core structure with triazole derivatives. It is structurally similar to other compounds that have been evaluated for their 5-HT2 and alpha 1 receptor antagonist activities.


Chemical Reactions Analysis

The compound has been synthesized via reaction of hydrazonoyl halides with each of alkyl carbothioates, carbothioamides and 7-thioxo-5,6,7,8-tetrahydropyrimido .

Scientific Research Applications

Antimicrobial Activities

Research into triazole derivatives, which share a core structure with the compound , has demonstrated that these compounds can possess significant antimicrobial properties. For example, Bektaş et al. (2007) synthesized novel 1,2,4-triazole derivatives and tested them for antimicrobial activities, finding some to possess good or moderate activities against test microorganisms (Bektaş et al., 2007). This research suggests the potential for related compounds to be developed as antimicrobial agents.

5-HT2 Antagonist Activity

Compounds structurally similar to "(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(m-tolyl)methanone" have been evaluated for their 5-HT2 and alpha 1 receptor antagonist activities. Watanabe et al. (1992) prepared derivatives that demonstrated potent 5-HT2 antagonist activity, with one compound showing greater activity than ritanserin, a known antagonist (Watanabe et al., 1992). This indicates the compound's potential for applications in neurological or psychiatric conditions where 5-HT2 antagonism is beneficial.

PET Tracer for Imaging Cerebral Adenosine A2A Receptors

A novel approach involved using structurally related compounds as PET tracers for mapping cerebral adenosine A2A receptors (A2ARs). Zhou et al. (2014) developed a tracer that exhibited favorable brain kinetics and suitable characteristics as an A2AR PET tracer (Zhou et al., 2014). The application in imaging A2ARs can advance the understanding and treatment of neurological diseases, such as Parkinson's disease, where A2ARs play a crucial role.

Properties

IUPAC Name

[4-[3-(3-methoxyphenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]-(3-methylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N7O2/c1-16-5-3-6-17(13-16)23(31)29-11-9-28(10-12-29)21-20-22(25-15-24-21)30(27-26-20)18-7-4-8-19(14-18)32-2/h3-8,13-15H,9-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBAGFGWDJIZOCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)N2CCN(CC2)C3=NC=NC4=C3N=NN4C5=CC(=CC=C5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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